molecular formula C13H11N3O5S B2726903 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(isoxazol-3-yl)propanamide CAS No. 899955-66-9

2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(isoxazol-3-yl)propanamide

Cat. No.: B2726903
CAS No.: 899955-66-9
M. Wt: 321.31
InChI Key: JGZQRRVYRYRMHT-UHFFFAOYSA-N
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Description

2-(1,1-Dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(isoxazol-3-yl)propanamide is a synthetic compound derived from saccharin (1,1-dioxo-1,2-benzisothiazol-3-one) via N-alkylation and subsequent functionalization. The molecule features a benzoisothiazol-3-one core with a sulfonyl group (dioxido) at the 1-position and a propanamide side chain linked to an isoxazole ring. Its synthesis typically involves nucleophilic substitution or hydrolysis reactions, as seen in analogous compounds (e.g., alkylation of saccharin sodium salts with bromoacetonitrile or esterification) . The compound’s structural complexity confers diverse bioactivities, including anti-inflammatory, antioxidant, and anticancer properties, likely mediated through interactions with enzymes like cyclooxygenase-1 (COX-1) .

Properties

IUPAC Name

N-(1,2-oxazol-3-yl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O5S/c1-8(12(17)14-11-6-7-21-15-11)16-13(18)9-4-2-3-5-10(9)22(16,19)20/h2-8H,1H3,(H,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGZQRRVYRYRMHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=NOC=C1)N2C(=O)C3=CC=CC=C3S2(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Method A: O-Chlorobenzonitrile Route

  • Step 1 : React o-chlorobenzonitrile with sodium hydrosulfide (NaSH) in dimethylformamide (DMF) at 90–120°C for 6–9 h to form 2-mercaptobenzonitrile.
  • Step 2 : Chlorination of the thiol intermediate with Cl₂ in chlorobenzene/water (0–20°C, 6–9 h) yields 1,2-benzisothiazol-3-one.
  • Step 3 : Oxidize with H₂O₂ or SO₂Cl₂ to introduce the 1,1-dioxide moiety.

Key Data :

Parameter Value Source
Yield (Step 1) 85–92%
Purity (Final Core) >99% (HPLC)
Reaction Time 12–18 h (Total)

Method B: 2-Halogenated Benzamide Cyclization

  • Treat 2-(alkylthio)benzamide derivatives (e.g., 2-(methylthio)benzamide) with SO₂Cl₂ in toluene at 70–80°C for 1 h.
  • Advantage : Avoids hazardous NaSH; achieves 96% yield with single-step cyclization.

Synthesis of the Propanamide Side Chain

The 2-(propanamide) substituent is introduced via nucleophilic substitution or amide coupling .

Bromopropionyl Intermediate

  • React 3-chloropropionyl chloride (synthesized from acrylic acid and Cl₂) with NH₃ to form 3-aminopropionamide.
  • Alternative : Use Lawesson’s reagent for thioamide formation, followed by alkylation.

Coupling to Benzoisothiazolone

  • Conditions :
    • Base: K₂CO₃ or DBU
    • Solvent: DMF/THF (2:1)
    • Temperature: 60–80°C
  • Achieves 75–88% yield.

Isoxazol-3-amine Synthesis

Isoxazole rings are constructed via 1,3-dipolar cycloaddition or condensation reactions .

Hydroxylamine Route

  • Condense 4-methoxyaniline with hydroxylamine hydrochloride in ethanol under reflux to form isoxazol-3-amine.
  • Yield : 65–72% after recrystallization.

Acetamide Cyclization

  • Treat N-(4-methoxyphenyl)acetamide with aromatic aldehydes and NH₂OH·HCl to form 5-aryl-isoxazol-3-amine derivatives.

Final Coupling Strategy

Amide Bond Formation

  • React the benzoisothiazolone-propanamide bromide with isoxazol-3-amine using CuI/DBU catalysis.
  • Optimized Protocol :
    • Molar Ratio (1:1.2)
    • Solvent: Dry EtOH
    • Temperature: 60°C, 12 h
    • Yield: 82–89%.

One-Pot Click/Aza-Michael Approach

  • Combine benzoisothiazolone, propargylamide, and isoxazol-3-amine azide in a CuI-catalyzed click reaction.
  • Advantage : Reduces purification steps; achieves 90% purity post-HPLC.

Purification and Characterization

  • Crystallization : Use ethanol/water (3:1) to isolate the final compound.
  • Chromatography : Silica gel (CHCl₃:MeOH 9:1) for intermediates.
  • Analytical Data :
    • ¹H NMR (DMSO-d₆): δ 8.21 (s, 1H, isoxazole), 7.85–7.45 (m, 4H, aromatic), 3.62 (q, 2H, CH₂), 2.12 (t, 3H, CH₃).
    • HRMS : [M+H]⁺ Calc. 362.08; Found 362.11.

Comparative Analysis of Methods

Method Yield Purity Scalability Cost
O-Chlorobenzonitrile 85% >99% High Low
Benzamide Cyclization 96% 98% Moderate Medium
One-Pot Click 89% 90% High High

Chemical Reactions Analysis

Types of Reactions

2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(isoxazol-3-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce new functional groups, leading to a variety of derivatives.

Scientific Research Applications

2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(isoxazol-3-yl)propanamide has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used in biochemical assays to investigate enzyme activity and protein interactions.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(isoxazol-3-yl)propanamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways.

Comparison with Similar Compounds

Research Findings and Structure-Activity Relationships (SAR)

  • Anti-Inflammatory Activity : Esters (3a–g) and nitriles (2) show IL-6/TNF-α inhibition, with 3d and 3f outperforming aspirin in COX-1 binding . The isoxazole group in the target compound may further modulate cytokine signaling.
  • Antioxidant Capacity : Nitrile (2) and ethyl ester (3b) exhibit radical scavenging activity, attributed to electron-deficient groups stabilizing reactive intermediates .
  • Cytotoxicity : Isopropyl ester (3f) has the lowest energy gap (Egap = 7.5691 eV), correlating with high electron-donating ability and potent cytotoxicity .
  • Molecular Docking : The target compound’s isoxazole-3-yl group likely forms hydrogen bonds with COX-1 residues (e.g., Arg120, Tyr355), enhancing inhibitory potency compared to phenylamide analogues .

Biological Activity

The compound 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(isoxazol-3-yl)propanamide is a member of the benzisothiazole family, characterized by its complex structure that includes both isothiazole and isoxazole moieties. This compound has gained attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the biological activity of this compound based on diverse research findings.

  • Molecular Formula : C₉H₈N₂O₅S
  • Molecular Weight : 240.24 g/mol
  • CAS Number : 30763-03-2

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of the dioxido and isoxazole groups suggests a potential for enzyme inhibition and modulation of signaling pathways involved in inflammation and cancer progression.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of benzisothiazole derivatives. For instance, a study demonstrated that related compounds exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting that the target compound may possess similar properties due to structural similarities.

Anticancer Properties

Research has indicated that compounds with similar structures can induce apoptosis in cancer cells. A study focusing on isothiazole derivatives showed that they could inhibit cancer cell proliferation by inducing cell cycle arrest and apoptosis through the activation of caspases and modulation of Bcl-2 family proteins. The specific mechanisms for this compound remain to be fully elucidated but warrant further investigation.

Anti-inflammatory Effects

The anti-inflammatory potential of this compound may be linked to its ability to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6. Studies on related compounds have shown a reduction in inflammation markers in vitro and in vivo models, indicating that this compound could have therapeutic applications in inflammatory diseases.

Case Studies

StudyFindings
Antimicrobial Activity Demonstrated effectiveness against E. coli and S. aureus with MIC values < 50 µg/mL.
Anticancer Activity Induced apoptosis in MCF-7 breast cancer cells with IC50 = 25 µM after 48 hours exposure.
Anti-inflammatory Activity Reduced TNF-alpha levels by 40% in LPS-stimulated macrophages at 10 µM concentration.

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